molecular formula C18H26N2O2S B2928197 1-(4-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2034557-54-3

1-(4-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2928197
CAS No.: 2034557-54-3
M. Wt: 334.48
InChI Key: AEBNWRPOFXXIAK-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane (CAS 2034557-54-3) is a synthetic small molecule with a molecular formula of C18H26N2O2S and a molecular weight of 334.48 g/mol. This diazepane derivative is of significant interest in medicinal chemistry and neuroscience research, particularly as a potential modulator of neurological targets. The 1,4-diazepane scaffold is a privileged structure in drug discovery, known for its conformational flexibility which allows it to adopt bioactive conformations critical for interacting with G-protein coupled receptors (GPCRs) and ion channels . Specifically, structurally related 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2) and as blockers for T-type calcium channels . Research into similar compounds indicates that the 1,4-diazepane core can be optimized for metabolic stability, making it a valuable template for developing pharmacologically active probes and potential therapeutic agents . The specific substitution pattern of this compound, featuring a 4-methoxybenzoyl group and a thian-4-yl moiety, is designed to enhance its binding affinity and selectivity. This makes it a crucial research chemical for investigating signal transduction pathways in the central nervous system and for profiling against a panel of neuroreceptors. For Research Use Only. Not for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-22-17-5-3-15(4-6-17)18(21)20-10-2-9-19(11-12-20)16-7-13-23-14-8-16/h3-6,16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBNWRPOFXXIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane is a member of the diazepane family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula: C13H18N2O2S
  • Molecular Weight: 250.36 g/mol

The structure includes a methoxybenzoyl group and a thian group, which contribute to its unique properties and biological activities.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

  • Tubulin Inhibition: Compounds with similar structures have been shown to bind to the colchicine-binding site on tubulin, inhibiting polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
  • Glycine Receptor Modulation: Some studies suggest that diazepane derivatives may interact with glycine receptors, potentially influencing neurotransmission and providing neuroprotective effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance:

  • SMART Compounds: A class of 4-substituted methoxybenzoyl compounds demonstrated potent in vitro cytotoxicity against various cancer cell lines by targeting tubulin . These findings suggest that this compound may also possess similar anticancer properties.

In Vivo Studies

In vivo studies involving related diazepane compounds have shown promising results:

  • A study reported that SMART-H and SMART-F exhibited significant tumor growth inhibition in human prostate and melanoma xenograft models. The treatments resulted in tumor control values ranging from 4% to 30%, indicating effective anticancer activity without significant neurotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of methoxybenzoyl derivatives has been thoroughly investigated. Compounds with varying substituents at the para position on the aryl ring showed differences in potency and selectivity against cancer cells. Notably, modifications that enhance binding affinity to tubulin correlate with increased cytotoxicity .

Summary of Biological Activities

Compound NameMechanism of ActionIC50 (µM)Cancer Type
This compoundTubulin InhibitionTBDVarious
SMART-HTubulin Inhibition<0.1Prostate Cancer
SMART-FTubulin Inhibition<0.1Melanoma

Structure-Activity Relationship Findings

Substituent TypeActivity LevelNotes
Methoxy GroupHighEnhances binding affinity to tubulin
Thian GroupModerateContributes to overall activity
Variations at Para PositionVariableAffects potency and selectivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

1,4-Diazepane derivatives are highly modular, with pharmacological profiles often dictated by substituents at positions 1 and 3. Key analogues from the literature include:

Compound Name R<sup>1</sup> (Position 1) R<sup>4</sup> (Position 4) Key Properties/Activities Reference
1-(4-Methoxybenzoyl)-4-(thian-4-yl)-1,4-diazepane 4-Methoxybenzoyl Thian-4-yl Hypothesized receptor modulation N/A
9a : N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide 4-(Thiophen-3-yl)benzamide 3-Cyanophenyl Dopamine D3 receptor ligand (48% yield)
26 : 1-(4-Chlorophenyl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane 4-Chlorophenyl 3-((4-Fluorophenyl)thio)propyl Serotonin receptor activity (69% yield)
Ta- : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-(3-Chlorophenyl)-1H-pyrazol-4-yl None (unsubstituted) 5-HT7R selective antagonist
9i : 4-(Thiophen-3-yl)-N-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide 4-(Thiophen-3-yl)benzamide 4-(Trifluoromethyl)pyridin-2-yl D3 receptor ligand (synthetic intermediate)

Key Observations :

  • Substituent Diversity: Position 1 often features aromatic or heteroaromatic groups (e.g., benzamide, pyrazole), while position 4 incorporates sulfur-containing moieties (e.g., thian-4-yl, thioalkyl chains) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) .
  • Biological Relevance : The 4-methoxybenzoyl group in the target compound may enhance lipophilicity and receptor binding compared to simpler aryl substituents, as seen in analogues like 9a and 26 , which exhibit affinity for dopamine and serotonin receptors .

Example :

  • Compound 9a: Synthesized via coupling of 3-cyanophenyl-substituted 1,4-diazepane with 4-(thiophen-3-yl)benzamide, yielding 48% after purification by reverse-phase chromatography .
  • Compound 26 : Produced by reacting 1-(4-chlorophenyl)-1,4-diazepane with a thioether-containing alkyl halide, achieving 69% yield after recrystallization .

Comparison to Target Compound: The target compound’s synthesis would likely follow similar steps, substituting 4-methoxybenzoyl chloride and thian-4-yl halide as precursors.

Physicochemical Properties
Property Target Compound 9a 26
Molecular Formula C19H24N2O2S C25H28N4OS C20H26ClFN2S
Molecular Weight (g/mol) 352.47 444.58 407.4
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 ~4.1

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